molecular formula C11H16N4 B2578927 5-Adamantan-1-yl-2H-tetrazole CAS No. 60798-89-2

5-Adamantan-1-yl-2H-tetrazole

Cat. No. B2578927
CAS RN: 60798-89-2
M. Wt: 204.277
InChI Key: OBWRBAQXRLLXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Adamantan-1-yl-2H-tetrazole” is a research chemical . It is a derivative of adamantane, an organic compound belonging to polycyclic hydrocarbons . Adamantane derivatives are known for their biological activity and are often used in the design of new agents for the treatment of a range of neurodegenerative diseases .


Synthesis Analysis

The synthesis of “5-Adamantan-1-yl-2H-tetrazole” involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid . This reaction proceeds regioselectively, forming the corresponding 2-adamantyl-5-aryl-2H-tetrazoles . Nitration of these compounds leads to 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles .


Molecular Structure Analysis

The structures and composition of the synthesized 2-adamantyl-5-aryltetrazoles were proven by IR spectroscopy, 1H and 13C NMR spectroscopy, high-resolution mass spectrometry, and also by X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Adamantan-1-yl-2H-tetrazole” include alkylation, nitration, and reduction . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring . The position of the nitro group in the aromatic ring strongly influences the possibility of subsequent secondary nitration .

Mechanism of Action

While the specific mechanism of action for “5-Adamantan-1-yl-2H-tetrazole” is not explicitly mentioned in the search results, it is known that some adamantane derivatives exhibit high antiviral activity . They are also potent selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which makes it potentially possible to use such molecular scaffolds in the design of new agents for the treatment of a range of neurodegenerative diseases .

Future Directions

The future directions for “5-Adamantan-1-yl-2H-tetrazole” could involve further exploration of its antiviral properties and its potential as a treatment for neurodegenerative diseases . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

5-(1-adamantyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-7-2-9-3-8(1)5-11(4-7,6-9)10-12-14-15-13-10/h7-9H,1-6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWRBAQXRLLXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Adamantan-1-yl-2H-tetrazole

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